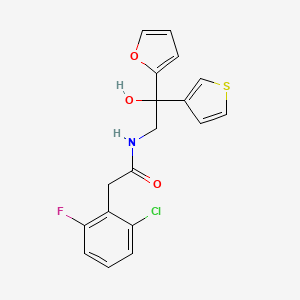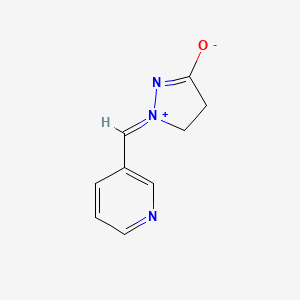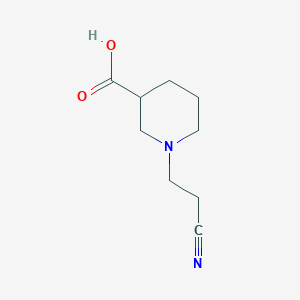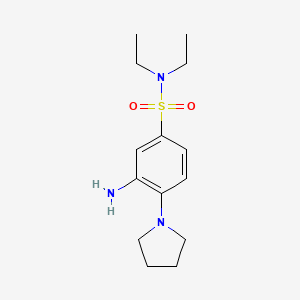![molecular formula C28H28NO4PS B2927683 3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate CAS No. 2623990-83-8](/img/structure/B2927683.png)
3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a basic aromatic heterocycle, and a thiazole ring, which is a more reactive heterocycle containing sulfur and nitrogen. The presence of the dioxo group suggests the compound may have some level of acidity. The triphenylphosphoniumylacetyl group is a common moiety in Wittig reagents, which are used in organic synthesis to construct carbon-carbon double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The triphenylphosphoniumylacetyl group could potentially be introduced via a Wittig reaction . The thiazole and pyridine rings might be formed through cyclization reactions involving appropriate precursors .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. The thiazole ring, in particular, is known to be involved in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The structural features of EN300-26677880 suggest potential for antimicrobial activity. Compounds with similar structures have been synthesized and evaluated for their effectiveness against various microorganisms . The presence of the 1,2-thiazolo and pyridin-3-olate moieties could be leveraged in the design of new antimicrobial agents targeting resistant strains of bacteria and fungi.
Chemical Synthesis Intermediary
EN300-26677880 could serve as an intermediary in chemical synthesis processes. Its reactive sites, particularly the triphenylphosphaniumyl group, may facilitate the formation of novel compounds with diverse biological activities. This makes it a valuable tool in medicinal chemistry for the synthesis of pharmacologically active molecules .
Material Science Applications
The compound’s unique molecular structure may have applications in material science, particularly in the development of organic semiconductors or as a ligand in metal-organic frameworks (MOFs). These materials have a wide range of applications, from electronic devices to gas storage and separation technologies .
Catalysis
Due to the presence of the phosphonium group, EN300-26677880 could act as a catalyst in various organic reactions. Phosphonium salts are known to catalyze reactions such as Wittig and related olefination processes, which are pivotal in the formation of carbon-carbon double bonds .
Direcciones Futuras
Propiedades
IUPAC Name |
3a-methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28NO4PS/c1-28-19-11-12-20-29(28)35(32,33)26(27(28)31)25(30)21-34(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,13-18H,11-12,19-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJLLINFBFKXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCN1S(=O)(=O)C(=C2[O-])C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28NO4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)
![6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2927601.png)


![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)


![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2927613.png)


![3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2927620.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2927621.png)

![4-[[(6-Cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2927623.png)